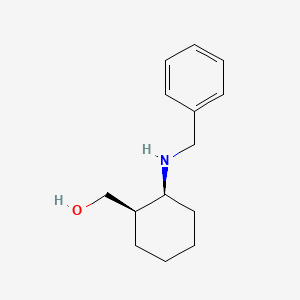

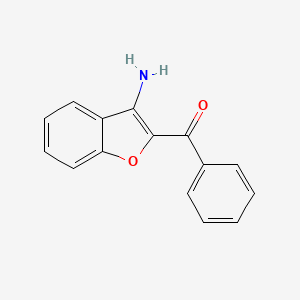

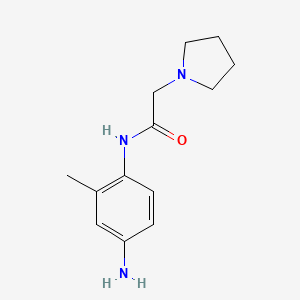

![molecular formula C11H15NO4S B1270634 4-[(Tert-butylamino)sulfonyl]benzoic acid CAS No. 99987-05-0](/img/structure/B1270634.png)

4-[(Tert-butylamino)sulfonyl]benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 4-[(Tert-butylamino)sulfonyl]benzoic acid involves complex organic reactions. For example, the ring cleavage of N-acyl- and N-(arylsulfonyl)histamines with di-tert-butyl dicarbonate in aqueous acetonitrile containing KOAc offers a pathway to synthesize related compounds through a one-pot process, leading to N 4 -acyl-1,2,4-butanetriamine-N 1 ,N 1 ,N 2 ,N 2 -tetraacetic acids and their N 4 -arylsulfonyl analogs (Warshawsky et al., 1990). Another approach involves the enantioselective synthesis of chiral building blocks for renin inhibitors, highlighting a method that could be adapted for the synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid derivatives (Yuasa & Tsuruta, 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, has been determined using three-dimensional X-ray data. These studies provide insight into the conformation and geometric arrangements that could be similar in 4-[(Tert-butylamino)sulfonyl]benzoic acid, highlighting the importance of structural analysis in understanding the properties of such compounds (Meurs & Koningsveld, 1974).

Chemical Reactions and Properties

Tert-butyl hydroperoxide-initiated radical cyclization is a notable reaction for synthesizing benzothiophenes and benzoselenophenes, demonstrating the reactivity and potential transformations of tert-butyl sulfonyl compounds. This reaction pathway is relevant for understanding the chemical behavior of 4-[(Tert-butylamino)sulfonyl]benzoic acid (Xu et al., 2017).

Physical Properties Analysis

Sulfonyl-bridged oligo(benzoic acid)s synthesis and their X-ray structures provide insights into the physical properties such as crystal structures and supramolecular arrangements, which are crucial for understanding the physical characteristics of similar sulfonyl-containing compounds (Morohashi et al., 2014).

Chemical Properties Analysis

The chemical properties of sulfonyl compounds, including their reactivity and interaction with other chemical entities, can be exemplified by studies on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc) nitrone equivalents in reactions with organometallics. This demonstrates the versatility and reactivity of the sulfonyl group, providing a foundation for understanding the chemical properties of 4-[(Tert-butylamino)sulfonyl]benzoic acid (Guinchard et al., 2005).

科学研究应用

Molecular Structure Studies

The molecular structure of compounds similar to 4-[(Tert-butylamino)sulfonyl]benzoic acid has been a subject of research. For instance, the structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid was determined using three-dimensional X-ray data, highlighting its monoclinic crystal structure and conformation (Meurs & Koningsveld, 1974).

Apoptosis Induction in Cancer Cells

A derivative of 4-[(Tert-butylamino)sulfonyl]benzoic acid, specifically 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, has been studied for its anticancer properties. It induces apoptosis in breast cancer cells by upregulating PTEN, leading to inhibition of the Wnt/TCF signaling cascade and arresting the S phase in these cells (Siddharth et al., 2013).

Supramolecular Structure and Metal Extractants

Research on sulfonyl-bridged oligo(benzoic acid)s, which are chemically related to 4-[(Tert-butylamino)sulfonyl]benzoic acid, has shown their capability in forming supramolecular structures and acting as metal extractants. These compounds exhibit high extractability towards lanthanoid ions (Morohashi et al., 2014).

Chiral Building Blocks for Renin Inhibitors

S)-3-(tert-Butylsulfonyl)-2-benzylpropionic acid, a compound structurally related to 4-[(Tert-butylamino)sulfonyl]benzoic acid, has been synthesized for use as a chiral building block in renin inhibitors. It is a key component in pharmaceuticals targeting hypertension and related conditions (Yuasa et al., 1998).

Chemical Nuclease Activity

Copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds with structural similarities to 4-[(Tert-butylamino)sulfonyl]benzoic acid, exhibit chemical nuclease activity. This property is significant for applications in molecular biology, particularly in DNA manipulation (Macías et al., 2006).

Synthesis and Crystal Structure

The synthesis and crystal structure of derivatives of 4-[(Tert-butylamino)sulfonyl]benzoic acid have been studied, providing insights into their molecular configurations and potential applications in material science (Balu & Gopalan, 2013).

属性

IUPAC Name |

4-(tert-butylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)12-17(15,16)9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTFWNOBVBGGCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360681 |

Source

|

| Record name | 4-[(tert-butylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Tert-butylamino)sulfonyl]benzoic acid | |

CAS RN |

99987-05-0 |

Source

|

| Record name | 4-[(tert-butylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

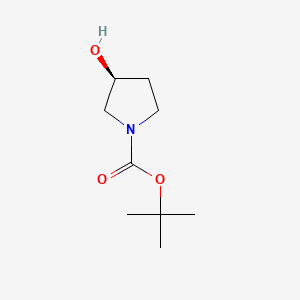

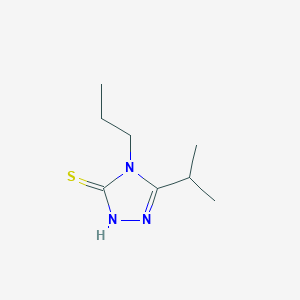

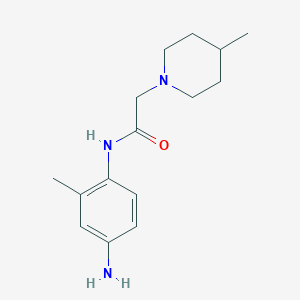

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

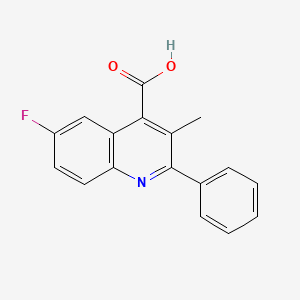

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)